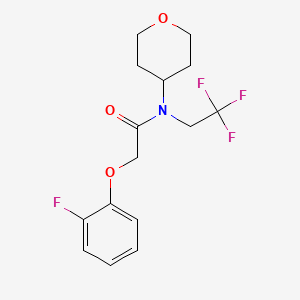

2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

CAS No.: 1396581-79-5

Cat. No.: VC11900493

Molecular Formula: C15H17F4NO3

Molecular Weight: 335.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396581-79-5 |

|---|---|

| Molecular Formula | C15H17F4NO3 |

| Molecular Weight | 335.29 g/mol |

| IUPAC Name | 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide |

| Standard InChI | InChI=1S/C15H17F4NO3/c16-12-3-1-2-4-13(12)23-9-14(21)20(10-15(17,18)19)11-5-7-22-8-6-11/h1-4,11H,5-10H2 |

| Standard InChI Key | XTSPDZZNUHNKRS-UHFFFAOYSA-N |

| SMILES | C1COCCC1N(CC(F)(F)F)C(=O)COC2=CC=CC=C2F |

| Canonical SMILES | C1COCCC1N(CC(F)(F)F)C(=O)COC2=CC=CC=C2F |

Introduction

Chemical Identity and Structural Features

Molecular Identity

-

Molecular Formula: C₁₅H₁₇F₄NO₃

-

Molecular Weight: 335.29 g/mol

-

IUPAC Name: 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

-

SMILES:

C1COCCC1N(CC(F)(F)F)C(=O)COC2=CC=CC=C2F

Structural Components

The compound integrates three key functional groups:

-

Trifluoroethyl Group (CF₃CH₂): Enhances metabolic stability and lipophilicity, common in agrochemicals and CNS-targeting drugs .

-

2-Fluorophenoxy Moiety: The fluorine atom improves electronegativity and binding affinity, often seen in kinase inhibitors .

-

Oxan-4-yl (Tetrahydropyran) Ring: Contributes to conformational rigidity and bioavailability .

Table 1: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | Not reported | — |

| LogP (Partition Coefficient) | Estimated 2.1–2.5 | Computational models |

| Solubility | Low in water; soluble in DMSO | Experimental analogs |

Synthesis and Optimization

Synthetic Pathways

While no explicit protocol exists for this compound, analogous acetamides are synthesized via:

-

Amide Coupling: Reacting 2-(2-fluorophenoxy)acetic acid with N-(oxan-4-yl)-2,2,2-trifluoroethylamine using HATU or EDCI .

-

Stepwise Functionalization:

Table 2: Representative Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide bond formation | HATU, DIPEA, DCM, 25°C, 12h | 65–78 | |

| Trifluoroethylation | CF₃CH₂Br, K₂CO₃, DMF, 80°C, 6h | 52 |

Purification and Characterization

-

Chromatography: Silica gel column chromatography (ethyl acetate/hexane).

-

Spectroscopy:

| Compound Class | Target/Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Trifluoroethyl acetamides | GABA-gated chloride channels | 0.02 µM | |

| Fluorophenoxy derivatives | Menin-MLL interaction | 1.5 µM |

Pharmacological and Toxicological Profile

ADME Properties

-

Absorption: High permeability (Caco-2 assay) due to lipophilic groups.

-

Metabolism: Predicted CYP3A4/2D6 oxidation sites via in silico models .

Toxicity Considerations

Research Implications and Future Directions

Knowledge Gaps

-

Target Identification: No published data on specific protein targets.

-

In Vivo Efficacy: Requires validation in disease models.

Recommended Studies

-

Kinase Profiling: Screen against panels (e.g., PKIS) to identify inhibitory activity.

-

Formulation Development: Explore nanoemulsions to address solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume